molecular formula C15H20FNO3S B2867706 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide CAS No. 898644-77-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide

Cat. No.: B2867706
CAS No.: 898644-77-4
M. Wt: 313.39
InChI Key: YNGLZQCPZOYKGA-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. The core structure of this compound, which integrates a cyclohexenyl group linked to a fluorinated and methoxylated benzenesulfonamide, is a scaffold associated with bioactive properties . Research into structurally similar methylene-cycloalkylacetate (MCA) compounds has demonstrated that the alkene element within a cycloalkyl core is critical for neurotropic activity, specifically in inducing neurite and axonal outgrowth in neuronal cell models . This suggests potential research applications for this sulfonamide derivative in studies focused on neuronal regeneration and polyneuropathy. Furthermore, the benzenesulfonamide group is a privileged pharmacophore found in compounds targeting a wide range of biological processes . Researchers can leverage this compound as a key intermediate or lead structure in developing novel probes for neuroscience and oncology research. Its mechanism of action, while not fully elucidated for this specific molecule, can be investigated in the context of these established biological pathways. This product is intended For Research Use Only.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLZQCPZOYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Its molecular weight (27338 Da) is within the range generally favorable for oral bioavailability. Its structure suggests potential for reasonable solubility and permeability.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20FNO3S
  • Molecular Weight : 321.39 g/mol
  • CAS Number : 8721900

The compound functions primarily as a sulfonamide derivative, which suggests it may exhibit antibacterial and anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway for many microorganisms.

Anti-inflammatory Effects

In silico studies and molecular docking analyses suggest that this compound could potentially interact with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Compounds that inhibit COX enzymes are widely recognized for their anti-inflammatory effects. A study indicated that related compounds demonstrated binding affinities comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Experimental Data

  • Molecular Docking Studies : In silico modeling has shown that the compound can effectively bind to COX enzymes, indicating potential as an anti-inflammatory agent. The binding energy calculations suggest a favorable interaction profile similar to known inhibitors .
  • Pharmacokinetics : Preliminary assessments of the compound's pharmacokinetic properties indicate good gastrointestinal absorption and blood-brain barrier permeability, which are essential for therapeutic efficacy.
  • Synthesis and Characterization : The compound has been synthesized and characterized in laboratory settings, confirming its structural integrity and purity levels typically exceeding 95% .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC15H20FNO3SPotential antimicrobial and anti-inflammatory
CelecoxibC17H17ClN2O2SCOX-2 inhibitor
SulfanilamideC7H10N4O3SBroad-spectrum antibacterial

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a chemical compound with the molecular formula C15H20FNO3S . It has a molecular weight of 313.4 g/mol .

Names and Identifiers

  • IUPAC Name: N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
  • InChI: InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
  • InChIKey: YNGLZQCPZOYKGA-UHFFFAOYSA-N
  • SMILES: COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
  • Synonyms:
    • 898644-77-4
    • This compound
    • N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-4-fluoro-3-methoxybenzene-1-sulfonamide

Scientific Research Applications

While the primary use of this compound is not explicitly detailed in the provided search results, the related compound, N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide, is used in the synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization . It is plausible that this compound could have applications in similar chemical syntheses or related research areas . AA Blocks offers the compound N-[2-(cyclohex-1-en-1-yl)ethyl]-4-fluoro-3-methoxybenzene-1-sulfonamide with the CAS number 898644-77-4, suggesting its use as a building block in chemical synthesis .

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound is less complex than the pyrazolo-pyrimidine derivative (), which has a heterocyclic core contributing to a higher molecular weight (589.1 vs. 313.4).

Cyclohexene Substitution: Unlike the phenol derivative in , the target compound’s cyclohexene group is part of an ethyl chain, enhancing conformational flexibility compared to aminoethyl-linked analogs.

Substituent Effects: The 4-fluoro-3-methoxy substitution in the target compound may increase acidity (via electron-withdrawing fluorine) and modulate binding interactions compared to non-fluorinated analogs.

Functional Group Impact on Properties

  • Sulfonamide Core: Present in all compared compounds, this group confers hydrogen-bonding capacity and acidity (pKa ~10–11). The target compound’s fluorine and methoxy groups may lower pKa slightly compared to non-fluorinated analogs ().
  • Cyclohexene vs.

Potential Pharmacological Implications

While explicit biological data are absent in the provided evidence, structural analogs suggest possible applications:

  • Pyrazolo-pyrimidine derivatives () are often kinase inhibitors, implying the target compound’s sulfonamide group may interact with similar enzymatic pockets.
  • Bulkier substituents (e.g., benzamide in ) may reduce bioavailability compared to the target compound’s compact structure.

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